2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)
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Overview
Description
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H14ClN3O4S2. This compound is characterized by the presence of a chlorinated nitrobenzene ring substituted with disulfonyl groups and ethan-1-ol moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) typically involves the nitration of 4-chlorobenzenesulfonyl chloride followed by the reaction with ethan-1-ol. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol).
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether derivatives.
Scientific Research Applications
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)bis(azanediyl)]diethanol
Uniqueness
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is unique due to its dual sulfonyl groups and ethan-1-ol moieties, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications.
Properties
CAS No. |
91812-98-5 |
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Molecular Formula |
C10H12ClNO8S2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-[4-chloro-5-(2-hydroxyethylsulfonyl)-2-nitrophenyl]sulfonylethanol |
InChI |
InChI=1S/C10H12ClNO8S2/c11-7-5-8(12(15)16)10(22(19,20)4-2-14)6-9(7)21(17,18)3-1-13/h5-6,13-14H,1-4H2 |
InChI Key |
DTQVUNPMHDJQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)CCO)S(=O)(=O)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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